REACTION_CXSMILES
|
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9]C([O-])(C)C.[K+].IC.C(OC(N[C@H](C1(C)CCCCC1)C(O)=O)=O)(C)(C)C>C(Cl)Cl>[CH3:9][C:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(=O)O)C1(CCCCC1)C
|
Name
|
|
Quantity
|
9.09 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. under N2 for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame-dried 500-mL round-bottomed flask capped with a rubber septum
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice bath for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the septum was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred an additional 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting pale yellow, heterogeneous mixture was filtered through a 10-cm diameter medium porosity fritted disk funnel
|
Type
|
WASH
|
Details
|
the cake was washed with CH2Cl2 (3×15 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (1 torr)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the receiving flask between −20 to −40° C. (bp <30° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57 mmol | |
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |